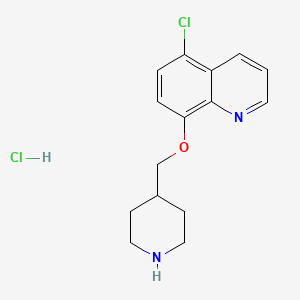

5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride

Description

5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride is a quinoline derivative characterized by a chlorine atom at position 5 and a 4-piperidinylmethoxy group at position 8, with the hydrochloride salt enhancing its solubility. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties, often modulated by substituents on the quinoline core .

Properties

IUPAC Name |

5-chloro-8-(piperidin-4-ylmethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O.ClH/c16-13-3-4-14(15-12(13)2-1-7-18-15)19-10-11-5-8-17-9-6-11;/h1-4,7,11,17H,5-6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNWACKRNKIZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride typically involves several steps. One common method starts with the reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a suitable solvent and catalyst. The resulting intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in reactors. For example, a reaction kettle may be used to mix chloro-2-nitrophenols with amino-phenol and hydrochloric acid at elevated temperatures. The intermediate product is then further processed through filtration, decolorization, and drying to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences

The compound’s activity and physicochemical properties are influenced by its substituents. Key structural variations among similar compounds include:

- Heterocyclic substituents : Piperidine (6-membered ring with one nitrogen) vs. pyrrolidine (5-membered) or piperazine (6-membered with two nitrogens).

- Substituent position : Chlorine at position 5 is common, but the heterocyclic group’s position (e.g., position 4 in chloroquine vs. 8 in this compound) affects target binding .

Table 1: Structural Comparison of Selected Quinoline Derivatives

Antimicrobial and Antiparasitic Activity

- Piperidine/Pyrrolidine Derivatives: Evidence suggests that 8-position substitutions with nitrogen-containing rings enhance antimicrobial activity. For example, 8-piperidinosopropylaminoquinoline dihydrochloride showed toxicity to Paramecia at 1:100,000 dilution, indicating potent antiparasitic effects .

- Triazole-Containing Derivatives: The triazole group in 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline may improve binding to microbial targets via hydrogen bonding .

Physicochemical Properties

- Solubility : Piperazine-containing derivatives (e.g., chloroquine) exhibit higher aqueous solubility due to the basic nitrogen atoms, whereas piperidine/pyrrolidine analogs are more lipophilic .

- Stability: Hydrochloride salts improve stability, as seen in 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, which is stable under standard storage conditions .

Biological Activity

5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H17ClN2O

- Molecular Weight : 288.76 g/mol

The compound features a quinoline backbone substituted with a piperidine ring, which is known to influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound is known to act on specific receptors, potentially influencing neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects in conditions like neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrated that it can prevent neuronal apoptosis and promote cell survival under stress conditions, such as oxidative stress.

- Case Study : In a rodent model of neurodegeneration induced by ischemia, administration of the compound resulted in reduced neuronal loss and improved functional outcomes compared to control groups.

Therapeutic Applications

- Neurological Disorders : Due to its neuroprotective effects, the compound is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Therapy : Its efficacy against bacterial infections positions it as a candidate for developing new antimicrobial agents.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Study on Neuroprotection : A study published in the Journal of Neurochemistry highlighted that treatment with this compound significantly upregulated neurotrophic factors and reduced markers of oxidative stress in neuronal cultures .

- Antimicrobial Efficacy Study : Another study demonstrated that the compound exhibited significant antimicrobial activity against multi-drug resistant strains, suggesting its potential utility in clinical settings .

Q & A

Q. What are the key synthetic pathways for 5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the quinoline core. For example:

- Step 1: Chlorination at the 5-position using reagents like HCl and formaldehyde under controlled temperature (e.g., 282°C) to yield intermediates such as 5-chloromethyl-8-hydroxyquinoline .

- Step 2: Introduction of the piperidinylmethoxy group via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields, as demonstrated for similar quinoline derivatives .

Optimization strategies include varying solvents (e.g., DMF for polar aprotic conditions), catalysts (e.g., Pd for cross-coupling), and temperature gradients to minimize side products.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for verifying substituent positions on the quinoline ring, such as the piperidinylmethoxy group and chlorine atom .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .

- HPLC-PDA: Purity analysis using reverse-phase HPLC with photodiode array detection identifies impurities at trace levels (<0.1%) .

Advanced Research Questions

Q. How do structural modifications in the quinoline backbone influence biological activity?

Methodological Answer:

- Substituent Effects: The chlorine atom at position 5 enhances lipophilicity, improving membrane permeability, while the piperidinylmethoxy group at position 8 modulates interactions with hydrophobic binding pockets in enzymes/receptors . Comparative studies with analogs (e.g., 8-fluoro or 6-chloro derivatives) reveal that electron-withdrawing groups enhance antimicrobial activity, whereas bulky substituents reduce target affinity .

- SAR Studies: Use molecular docking to predict binding modes with targets like DNA gyrase or kinases. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays: Discrepancies in IC values may arise from variations in assay conditions (e.g., pH, serum content). Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Control Compounds: Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to benchmark activity and validate experimental setups .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or compound purity .

Q. What strategies are effective for elucidating the compound’s mechanism of action against specific targets?

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., topoisomerase II) .

- Gene Knockout Models: CRISPR-Cas9-mediated deletion of putative targets (e.g., kinase genes) in cell lines can confirm on-target effects .

- Metabolomic Profiling: LC-MS-based metabolomics identifies metabolic pathway disruptions (e.g., folate synthesis inhibition in bacteria) .

Q. What challenges exist in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Intermediate Stability: The chloromethyl intermediate (from Step 1) is prone to hydrolysis. Use anhydrous conditions and inert atmospheres to stabilize reactive intermediates .

- Purification: Column chromatography is labor-intensive for large batches. Switch to recrystallization or flash chromatography with automated fraction collectors .

- Yield Optimization: Design of Experiments (DoE) methodologies can systematically optimize variables like stoichiometry and reaction time .

Q. How does the compound’s reactivity under physiological conditions impact its therapeutic potential?

Methodological Answer:

- pH-Dependent Stability: Test stability in simulated gastric fluid (pH 1.2) and blood (pH 7.4) to assess oral bioavailability. Quinoline derivatives often show improved stability at neutral pH due to reduced protonation of the nitrogen atom .

- Metabolic Fate: Use liver microsome assays to identify major metabolites (e.g., hydroxylation at the piperidine ring) and assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.